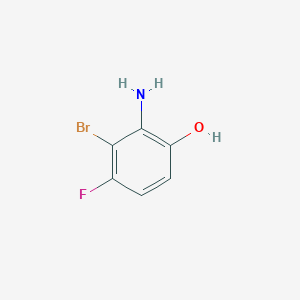

2-Amino-3-bromo-4-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITPHKAXJGUNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and properties of 2-Amino-3-bromo-4-fluorophenol

An In-Depth Technical Guide to the Synthesis and Properties of 2-Amino-3-bromo-4-fluorophenol

Abstract: this compound (CAS No. 1805533-08-7) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern—featuring amino, bromo, fluoro, and hydroxyl groups—renders it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these moieties allows for a multitude of chemical transformations, making it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and insights into its applications in modern drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white or off-white crystalline powder.[1] Its structural attributes are key to its chemical reactivity and utility as a synthetic intermediate. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1805533-08-7 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in methanol, insoluble in water | [1] |

| pKa | 8.82 ± 0.23 (Predicted) | [1] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are crucial for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to suppliers, they are generally available upon request from commercial vendors.[2] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The ¹³C NMR would reveal carbon signals with characteristic C-F and C-Br couplings. Mass spectrometry serves to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Synthesis of this compound: A Proposed Pathway

While multiple synthetic routes may exist, a logical and efficient pathway for the laboratory-scale synthesis of this compound can be conceptualized starting from the readily available precursor, 2-amino-4-fluorophenol. This approach leverages the activating and directing effects of the existing amino and hydroxyl groups to facilitate regioselective bromination.

The core of this strategy involves the direct electrophilic bromination of the 2-amino-4-fluorophenol core. The -OH and -NH₂ groups are strongly activating and ortho-, para-directing. With the para position to the hydroxyl group occupied by fluorine and one ortho position occupied by the amino group, the incoming electrophile (Br⁺) is directed to the remaining ortho position (C3) or the position ortho to the amino group (C5). Steric hindrance from the adjacent amino and hydroxyl groups at C3 makes this position highly favored for substitution.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials:

-

2-Amino-4-fluorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Bromination: To the cooled, stirring solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NBS is a causal choice; it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to elemental bromine.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. The bicarbonate wash is critical to remove any acidic byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Purification and Characterization Workflow

Achieving high purity (>97%) is essential for subsequent applications, especially in pharmaceutical synthesis. The workflow below outlines a self-validating system for obtaining and confirming the quality of the final compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated phenols and anilines are cornerstone building blocks in the pharmaceutical industry.[3] The specific arrangement of functional groups in this compound makes it a highly strategic precursor for several reasons:

-

Fluorine Moiety: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[5]

-

Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional group, primarily serving as a key site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This allows for the straightforward introduction of aryl, alkyl, or amino substituents, enabling the rapid construction of complex molecular libraries for drug screening.

-

Orthogonal Reactivity: The amino and hydroxyl groups provide additional sites for functionalization. Their reactivity can be selectively masked with protecting groups, allowing for sequential chemical modifications at different positions of the aromatic ring, a crucial capability in multi-step API synthesis.[3]

This trifecta of reactive sites makes this compound an ideal starting material for synthesizing targeted therapies, particularly kinase inhibitors used in oncology, which often feature complex, substituted heterocyclic cores.[5][7]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount. Based on safety data for structurally similar compounds like 2-bromo-4-fluorophenol, the compound should be treated as harmful and an irritant.[8][9]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[8][9][10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][11]

-

Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[8][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic combination of its functional groups. The ability to leverage its fluoro, bromo, amino, and hydroxyl moieties provides medicinal chemists with a powerful tool for the efficient synthesis of novel and complex drug candidates. This guide has outlined its key properties and a robust, representative protocol for its synthesis and purification, underscoring its significance as an enabler of innovation in pharmaceutical research and development.

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.

- BLD Pharm. (n.d.). This compound | 1805533-08-7.

- Guidechem. (n.d.). This compound 1805533-08-7 wiki.

- PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol | C6H4BrClFNO | CID 170170737.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-4-fluorophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.

- ChemicalBook. (2025, July 26). 2-Bromo-4-fluorophenol - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Amino-6-bromo-4-fluorophenol.

- PubChem. (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917.

- Patsnap. (n.d.). Method for preparing 3-amino-4-fluorophenol.

- PubChem. (n.d.). 2-Amino-3-fluorophenol | C6H6FNO | CID 2782778.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826.

- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

- Guidechem. (n.d.). How to Prepare 2-Amino-3-Fluorophenol? - FAQ.

- Vertex AI Search. (n.d.). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.

- ChemicalBook. (2025, July 14). 6-Amino-2-bromo-3-fluorophenol | 1257535-00-4.

- ResearchGate. (2019, January). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.

- ChemScene. (n.d.). 3-Amino-4-fluorophenol | 62257-16-3.

- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.

- Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.

- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

- Google Patents. (n.d.). US3711551A - Process of producing ortho-aminophenol.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1805533-08-7|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

2-Amino-3-bromo-4-fluorophenol CAS number and supplier

An In-Depth Technical Guide to 2-Amino-3-bromo-4-fluorophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound of interest to professionals in chemical synthesis and drug discovery. Given its specific substitution pattern, this molecule represents a potentially valuable, albeit not widely documented, building block for novel chemical entities. This document synthesizes available data to offer insights into its properties, potential synthesis, and applications, grounded in established chemical principles.

Chemical Identity and Properties

This compound is a halogenated and aminated phenol derivative. Its structure combines several functional groups that are highly relevant in medicinal chemistry and materials science.

CAS Number: 1805533-08-7[1][2]

Structural Information

The molecular structure of this compound is foundational to understanding its reactivity and potential applications. The arrangement of the amino, bromo, fluoro, and hydroxyl groups on the benzene ring dictates its electronic properties and steric accessibility for chemical reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this specific isomer is not extensively published. However, based on its structure and data from chemical suppliers, we can summarize its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Soluble in methanol, insoluble in water | [1] |

| Predicted pKa | 8.82 ± 0.23 (for the phenolic hydroxyl) | [1] |

Potential Synthetic Pathways

A logical precursor would be 2-amino-4-fluorophenol. The synthesis could proceed via electrophilic aromatic substitution, specifically bromination.

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Rationale & Protocol

Step 1: Protection of the Amino Group The amino group is a strong activating group and can interfere with selective bromination. Protecting it, for example, as an acetamide, tempers its reactivity and directs the incoming electrophile.

-

Protocol: Dissolve 2-amino-4-fluorophenol in a suitable solvent (e.g., acetic acid). Add acetic anhydride and stir at room temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Regioselective Bromination The hydroxyl and protected amino groups will direct the bromination. The position ortho to the hydroxyl and meta to the protected amino group (C3) is a plausible site for substitution. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent.

-

Protocol: Dissolve the protected intermediate in a solvent like N,N-Dimethylformamide (DMF). Add NBS portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

Step 3: Deprotection The protecting group must be removed to yield the final product.

-

Protocol: The acetamide can be hydrolyzed under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions, followed by neutralization to precipitate the product.

Step 4: Purification Standard purification techniques are necessary to isolate the product with high purity.

-

Protocol: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical sector. The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]

The different functional groups offer distinct handles for subsequent reactions:

-

Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters.

-

Amino Group: Can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

Bromo Group: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[4][5]

This trifecta of reactivity makes it a valuable scaffold. For instance, related bromo-fluorophenol derivatives are used in the synthesis of kinase inhibitors for cancer therapy and drugs targeting the central nervous system.[6] The unique substitution pattern of this compound could lead to novel intellectual property in these and other therapeutic areas.

Safety, Handling, and Storage

Specific safety data for CAS 1805533-08-7 is not extensively documented. Therefore, it is imperative to handle this compound with caution, treating it as potentially hazardous. Safety protocols should be based on data from structurally similar compounds, such as other bromo-fluoro-aminophenols.

Hazard Profile (Inferred from Related Compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation.[7]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]

-

Avoid breathing dust. If dust is generated, use a respirator with a particulate filter.

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

-

Keep away from strong oxidizing agents and strong bases.[10]

Commercial Suppliers

As a specialized chemical intermediate, this compound is available from a limited number of suppliers. Researchers should verify purity and availability before procurement.

-

BLD Pharm: This supplier lists this compound under CAS number 1805533-08-7 and provides basic product information.[1][2]

References

-

The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1805533-08-7|this compound|BLD Pharm [bldpharm.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Analytical Imperative for a Multifunctional Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-4-fluorophenol

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No. 1804130-30-7). As a critical building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This guide moves beyond a simple data sheet, providing a predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the theoretical underpinnings of the expected spectral features, explain the causality behind experimental choices, and provide robust, field-proven protocols for data acquisition.

This compound is a highly functionalized aromatic compound. Its structure incorporates a phenol, an aniline, a bromine atom, and a fluorine atom, making it a versatile precursor for the synthesis of complex heterocyclic systems and pharmaceutical intermediates. The electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing halogen substituents (-Br, -F) creates a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is essential for reaction monitoring, quality control, and final product validation. This guide provides the predictive framework and practical methodologies to achieve this.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Deciphering the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, particularly regarding the substitution pattern on the aromatic ring.

Theoretical Principles & Predicted Spectra

The substitution pattern leaves two protons on the aromatic ring. Their chemical shifts and coupling patterns are highly informative. The hydroxyl (-OH) and amino (-NH₂) groups are strong ortho, para-directing activators, while fluorine (-F) and bromine (-Br) are deactivating halogens. This electronic push-pull dynamically influences the local magnetic environments of the carbon and hydrogen nuclei.

-

¹H NMR Spectroscopy : We predict the two aromatic protons will appear as distinct doublets due to coupling with each other and additional coupling from the ¹⁹F nucleus. The proton ortho to the fluorine will exhibit a larger H-F coupling constant. The protons of the -OH and -NH₂ groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[1]

-

¹³C NMR Spectroscopy : All six aromatic carbons are chemically non-equivalent and should be observable. The carbon atoms directly bonded to the electronegative F, O, and N atoms will be shifted downfield. A key diagnostic feature will be the presence of carbon-fluorine (C-F) coupling, which can be observed over one, two, or three bonds (¹JCF, ²JCF, ³JCF) and is invaluable for assigning the fluorinated carbon and its neighbors.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Spectrum | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity & Coupling Constants (J in Hz) | Assignment |

| ¹H NMR | ~9.5 - 10.5 | br s | Phenolic -OH |

| ~6.8 - 7.0 | d, J(H,H) ≈ 8-9 Hz | H-6 (para to -NH₂) | |

| ~6.6 - 6.8 | dd, J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 4-5 Hz | H-5 (meta to -NH₂) | |

| ~4.5 - 5.5 | br s | Amino -NH₂ | |

| ¹³C NMR | ~145-150 (d, ¹JCF ≈ 240-250 Hz) | d | C4-F |

| ~138-142 | s | C2-NH₂ | |

| ~135-140 | s | C1-OH | |

| ~120-125 | d, ²JCF ≈ 15-20 Hz | C5 | |

| ~115-120 | d, ³JCF ≈ 5-10 Hz | C6 | |

| ~105-110 | d, ²JCF ≈ 20-25 Hz | C3-Br |

Note: These are predicted values based on principles of substituent effects and data from analogous compounds like 2-aminophenol and halogenated phenols. Actual experimental values may vary.[1][2]

Experimental Protocol: High-Resolution NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve polar compounds and slow the exchange of labile -OH and -NH₂ protons).

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer) :

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition :

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ 2.50 ppm) and the ¹³C spectrum (DMSO at δ 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles & Predicted Spectrum

The IR spectrum of this compound will be rich with characteristic absorption bands. Intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups is expected, which can lead to broadening of the O-H and N-H stretching bands.

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹) : The phenolic O-H stretch will likely appear as a broad band. The N-H stretching of the primary amine will typically show two distinct bands (symmetric and asymmetric stretches).

-

Aromatic Region (1650-1450 cm⁻¹) : Multiple sharp bands corresponding to C=C stretching vibrations within the aromatic ring.

-

Fingerprint Region (<1400 cm⁻¹) : This complex region will contain C-O, C-N, C-F, and C-Br stretching vibrations, as well as various bending vibrations. The C-F stretch is typically strong and found around 1250-1050 cm⁻¹. The C-Br stretch appears at lower wavenumbers, typically 650-550 cm⁻¹.

Table 2: Predicted Key Infrared Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Medium |

| 3400 - 3200 | O-H Stretch (Broad, H-bonded) | Strong, Broad |

| 1620 - 1580 | Aromatic C=C Stretch | Medium-Strong |

| 1520 - 1470 | Aromatic C=C Stretch | Medium-Strong |

| 1350 - 1250 | C-O Stretch (Phenolic) | Strong |

| 1250 - 1050 | C-F Stretch | Strong |

| 650 - 550 | C-Br Stretch | Medium |

Note: These predictions are based on established correlation tables and spectral data for similar compounds like 4-fluorophenol and other halogenated phenols.[3][4][5]

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation :

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Spectrum :

-

With the clean, empty ATR crystal in place, acquire a background spectrum (typically 16-32 scans). This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis :

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same scan parameters as the background.

-

-

Data Processing :

-

The software will automatically subtract the background from the sample spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the key absorption bands.

-

Visualization: Functional Groups and IR Regions

Caption: Correlation of molecular functional groups to their IR spectral regions.

Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence for its elemental composition.

Theoretical Principles & Predicted Spectrum

For this compound (C₆H₅BrFNO), the exact mass is 204.9542 g/mol .

-

Ionization : Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule. We would expect to see the protonated molecule [M+H]⁺ in positive ion mode at m/z 205.9620.

-

Isotopic Pattern : The most telling feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the molecular ion region will show two peaks of almost equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+2+H]⁺). This is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation : High-resolution MS/MS can provide further structural confirmation. Fragmentation might involve the loss of small molecules like H₂O, CO, or HCN.

Table 3: Predicted High-Resolution Mass Spectrometry Data (Positive ESI)

| Expected m/z | Ion Formula | Description |

| 205.9620 | [C₆H₆⁷⁹BrFNO]⁺ | Protonated Molecule ([M+H]⁺) |

| 207.9599 | [C₆H₆⁸¹BrFNO]⁺ | Protonated Molecule Isotope ([M+2+H]⁺) |

Experimental Protocol: LC-MS Analysis

This protocol combines liquid chromatography for separation with mass spectrometry for detection, ensuring that the mass is attributed to a pure compound.

-

Sample Preparation :

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a working solution of ~1 µg/mL.

-

-

LC Method :

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation for positive mode ESI.

-

-

MS Method (ESI-QTOF or Orbitrap) :

-

Set the mass spectrometer to positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the mass accuracy is high (<5 ppm) by using a lock mass or frequent calibration.

-

Analyze the resulting chromatogram to find the peak for the compound of interest.

-

-

Data Analysis :

-

Extract the mass spectrum for the chromatographic peak.

-

Determine the accurate mass of the parent ion.

-

Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom. Use the instrument software to calculate the molecular formula from the accurate mass and isotopic pattern.

-

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for LC-MS sample preparation, analysis, and data interpretation.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy will confirm the precise arrangement of atoms and the substitution pattern on the aromatic ring, with C-F coupling serving as a key diagnostic tool. FT-IR spectroscopy will verify the presence of the essential hydroxyl, amino, and carbon-halogen functional groups. Finally, high-resolution mass spectrometry will provide unambiguous confirmation of the molecular weight and elemental formula, distinguished by the characteristic 1:1 isotopic pattern of bromine. By combining these predictive models with the robust experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical intermediate.

References

- Vertex AI Search. (2026). Synthesis and Applications of 2-Amino-4-bromo-3-fluorobenzoic Acid.

- ChemicalBook. (2026). 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol.

- Singh, S., et al. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. PMC, NIH.

- Al-Sabha, T. N. (2025). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent.

- Aktaş, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.

- Puzzarini, C., et al. (2022).

- ATB (Automated Topology Builder). (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray.

- ChemicalBook. (2026). 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Aminophenone Isomers.

- George, A., et al. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. American Institute of Chemists.

- Zierkiewicz, W., et al. (2003). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study.

- Reani, B. D. S., et al. (2022).

- Sigma-Aldrich. (2026). 2-Amino-6-bromo-4-fluorophenol.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook.

- van der Meer, M., et al. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Radboud Repository.

- Michalska, D., et al. (2002). Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol. Theoretical and Experimental Studies.

- Technical Disclosure Commons. (2022).

- Asghar, M. N., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.

- Rivera-Chávez, D. A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.

Sources

An In-depth Technical Guide on the Reactivity of 2-Amino-3-bromo-4-fluorophenol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of 2-amino-3-bromo-4-fluorophenol. The intricate interplay of the activating amino and hydroxyl groups with the deactivating bromo and fluoro substituents creates a unique reactivity profile. This document will delve into the directing effects of these functional groups, predict the regioselectivity of common EAS reactions, and provide detailed, field-proven experimental protocols for key transformations. The insights presented herein are crucial for the strategic functionalization of this versatile scaffold in the development of novel pharmaceuticals and advanced materials.

Core Principles: The Electronic Architecture of this compound

The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by the electronic properties of its substituents. In this compound, a delicate balance of competing effects is at play.

-

Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating substituents.[1][2] They donate electron density to the benzene ring via the resonance effect (+M), significantly increasing the ring's nucleophilicity and making it more reactive than benzene towards electrophiles.[3][4][5] These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring.[3][4][5][6]

-

Deactivating Groups: Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups.[7] Due to their high electronegativity, they withdraw electron density from the ring through the inductive effect (-I).[5][8] A notable exception to the general rules, halogens are deactivating yet still direct incoming electrophiles to the ortho and para positions.[4][7][9] This is because their ability to donate a lone pair of electrons through resonance, although weaker than their inductive withdrawal, is sufficient to stabilize the intermediates formed during ortho and para attack.[8][10]

The overall reactivity of the molecule is a summation of these competing influences. The powerful activating effects of the -NH₂ and -OH groups are expected to dominate, rendering the ring highly susceptible to electrophilic substitution.[2][11]

Regioselectivity: Predicting the Site of Electrophilic Attack

The positions on the benzene ring are numbered starting from the carbon bearing the hydroxyl group. The directing effects of the four substituents converge to favor specific positions for electrophilic attack:

-

-OH group (at C1): Strongly activates and directs ortho (C2, C6) and para (C4).

-

-NH₂ group (at C2): Strongly activates and directs ortho (C1, C3) and para (C5).[12][13]

-

-Br group (at C3): Deactivates but directs ortho (C2, C4) and para (C6).

-

-F group (at C4): Deactivates but directs ortho (C3, C5) and para (C1).[14]

Considering the positions are already substituted at C1, C2, C3, and C4, the viable sites for electrophilic attack are C5 and C6 .

-

Position C5: Is para to the strongly activating -NH₂ group and ortho to the -F group.

-

Position C6: Is ortho to the strongly activating -OH group and para to the -Br group.

Therefore, a mixture of products resulting from attack at C5 and C6 is highly probable. The exact product ratio will be influenced by the specific reaction conditions and the steric hindrance posed by the neighboring groups.

Logical Flow of Directing Effects:

Caption: Logical flow of directing effects in this compound.

Key Electrophilic Substitution Reactions

Halogenation

The introduction of another halogen atom onto the already substituted ring is a common transformation.[15][16] Given the high activation of the ring by the amino and hydroxyl groups, halogenation is expected to proceed readily, and care must be taken to avoid polysubstitution.[2][11]

-

Predicted Outcome: Bromination, for instance, would likely yield a mixture of 2-amino-3,5-dibromo-4-fluorophenol and 2-amino-3,6-dibromo-4-fluorophenol. The use of milder halogenating agents and controlled reaction conditions is crucial.

Nitration

Nitration involves the introduction of a nitro (-NO₂) group. The presence of the highly reactive and acid-sensitive amino and hydroxyl groups presents a challenge, as strong nitrating conditions can lead to oxidation and the formation of tarry by-products.[2]

-

Predicted Outcome: The primary products are expected to be 2-amino-3-bromo-4-fluoro-5-nitrophenol and 2-amino-3-bromo-4-fluoro-6-nitrophenol. To mitigate side reactions, it is often advantageous to protect the amino group, for example, by acetylation, to attenuate its activating influence before proceeding with nitration.[2]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. However, they are generally not feasible with substrates bearing amino or hydroxyl groups.[17][18][19] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions will preferentially coordinate with the lone pair of electrons on the nitrogen and oxygen atoms, leading to the formation of a positively charged complex that strongly deactivates the ring towards electrophilic attack.[17][18][20]

-

Predicted Outcome: Friedel-Crafts reactions are unlikely to proceed under standard conditions.

Diazotization

The primary amino group can be converted to a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[21][22][23] This diazonium group is a versatile intermediate that can be subsequently replaced by a wide variety of substituents.

-

Predicted Outcome: Diazotization of this compound would yield the corresponding diazonium salt, which can then be used in subsequent coupling reactions or substitutions.[24]

Field-Proven Experimental Protocols

The following protocols provide a step-by-step guide for the halogenation and nitration of this compound.

Protocol: Bromination

Objective: To achieve controlled mono-bromination of the substrate.

Materials:

-

This compound

-

Bromine

-

Acetic acid

-

Sodium bisulfite solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and quench any excess bromine by adding a saturated sodium bisulfite solution until the orange color disappears.

-

Extract the product with dichloromethane (3x volume of the aqueous layer).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Bromination

Caption: General experimental workflow for the bromination of this compound.

Summary of Reactivity

| Reaction Type | Electrophile | Predicted Major Product(s) | Key Considerations |

| Halogenation | Br⁺ | Mixture of C5 and C6 brominated isomers | High ring activation necessitates mild conditions to prevent polysubstitution. |

| Nitration | NO₂⁺ | Mixture of C5 and C6 nitrated isomers | Potential for oxidation; protection of the amino group is recommended. |

| Friedel-Crafts | R⁺ or RCO⁺ | No reaction | Deactivation of the ring by complexation of the Lewis acid with -OH and -NH₂ groups.[19][25] |

| Diazotization | NO⁺ | Diazonium salt at C2 | A versatile intermediate for further functionalization. |

Conclusion

This compound presents a fascinating case study in the electrophilic aromatic substitution of polysubstituted benzenes. The synergistic and antagonistic electronic effects of its substituents create a highly activated system with predictable, yet nuanced, regioselectivity. A thorough understanding of these principles is paramount for the successful synthesis of derivatives of this valuable chemical intermediate. The protocols and predictive models outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science to harness the synthetic potential of this molecule.

References

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

-

PubMed. (n.d.). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Retrieved from [Link]

-

Science Alert. (2009, May 29). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

RSC Publishing. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Phenols-reactions. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

- Unknown Source. (n.d.). Phenol_Electrophilic substitution rxn.

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Unknown Source. (n.d.). Friedel-Crafts Handout.

-

Sparkl. (n.d.). Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Rafidain Journal of Science. (2022, March 1). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

- Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.

- Unknown Source. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.

-

Chemistry Stack Exchange. (2019, December 25). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]

-

Britannica. (n.d.). Halogenation | chemical reaction. Retrieved from [Link]

-

Quora. (2020, April 29). Why are fluoroarenes not prepared by electrophilic substitution?. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

-

NIH. (2008, May 18). Disparate proteome reactivity profiles of carbon electrophiles - PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

Technical Disclosure Commons. (2022, June 20). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

-

NIH. (n.d.). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. people.wou.edu [people.wou.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenol - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. Halogenation | chemical reaction | Britannica [britannica.com]

- 16. Halogenation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. community.wvu.edu [community.wvu.edu]

- 21. scialert.net [scialert.net]

- 22. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

solubility and stability of 2-Amino-3-bromo-4-fluorophenol

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-bromo-4-fluorophenol

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique constellation of functional groups—a nucleophilic amino group, a reactive bromine atom, an electron-withdrawing fluorine atom, and a phenolic hydroxyl group—positions it as a versatile building block for the synthesis of novel pharmaceutical agents and complex organic molecules. An exhaustive understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective application in drug discovery, process development, and formulation.

This technical guide provides a comprehensive framework for characterizing the . In the absence of extensive public literature on this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to generate robust and reliable data, thereby accelerating their research and development timelines. We will explore the predicted physicochemical characteristics that govern its behavior and present detailed, self-validating protocols for its empirical determination.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure. The interplay of the functional groups in this compound creates a nuanced profile of polarity, hydrogen bonding capacity, and ionizability, all of which govern its interaction with various solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Comments |

| Molecular Formula | C₆H₅BrFNO | Derived from chemical structure. |

| Molecular Weight | 206.01 g/mol | Calculated from atomic weights. |

| Appearance | Predicted to be a crystalline solid | Based on analogous aminophenol compounds. |

| Predicted pKa₁ (Phenolic OH) | ~8-10 | The electron-withdrawing halogens are expected to lower the pKa relative to phenol (pKa ~10), making it more acidic. |

| Predicted pKa₂ (Amino NH₂) | ~3-5 | The electron-withdrawing effects of the halogens and hydroxyl group on the aromatic ring are expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6). |

Influence of Functional Groups on Solubility:

-

Phenolic Hydroxyl (-OH) and Amino (-NH₂) Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents like water, ethanol, and methanol.[1]

-

Aromatic Ring, Bromine (-Br), and Fluorine (-F) Substituents: The benzene ring itself is non-polar. The halogen substituents increase the molecular weight and surface area, contributing to lipophilicity. This suggests that the compound will also exhibit solubility in various organic solvents.

-

Amphoteric Nature: With both an acidic phenolic group and a basic amino group, this compound is amphoteric. Its solubility in aqueous media is therefore expected to be highly dependent on pH.[1] In acidic solutions (pH < pKa₂), the amino group will be protonated (-NH₃⁺), forming a salt and increasing aqueous solubility. Conversely, in alkaline solutions (pH > pKa₁), the phenolic group will be deprotonated (-O⁻), also forming a salt and enhancing solubility. The lowest aqueous solubility is expected at its isoelectric point.

Based on these structural features and data from related aminophenols, a qualitative solubility prediction can be made:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), and polar protic solvents (e.g., ethanol, methanol).[2][3][4]

-

Moderate to Low Solubility: Non-polar solvents (e.g., toluene, hexane) and water (at its isoelectric point).

Part 2: Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[5][6]

Protocol: Isothermal Shake-Flask Solubility Measurement

1. Rationale: This protocol is designed to achieve a true equilibrium between the undissolved solid and the solvent, ensuring the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions. Controlling temperature is critical, as solubility is temperature-dependent.[7]

2. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated HPLC system with UV detector

3. Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment and is crucial for achieving saturation.[7][8]

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial. For aqueous solubility, use buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to construct a pH-solubility profile.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes over time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean vial. This filtration step is critical to remove all undissolved microparticulates.

-

Dilution: Accurately dilute the filtrate with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method (see Part 4) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation (or stress testing) is an essential study where the compound is exposed to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.[9]

Protocol: Forced Degradation Study

1. Rationale: The objective is to induce a target degradation of 2-20%.[10] This level is sufficient to generate and detect primary degradation products without being so extensive that it leads to complex secondary or tertiary degradants, which would complicate the analysis of degradation pathways. A control sample, unexposed to stress, is always analyzed concurrently.[10]

2. Stress Conditions (as per ICH Guidelines):

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. Phenols and amines are often susceptible to oxidation.[10]

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: The compound (in solid and solution form) is exposed to a controlled light source providing both UV and visible output (e.g., Option 2 from ICH Q1B).

3. Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Application of Stress:

-

For hydrolytic and oxidative studies, add the stock solution to the stressor solution (acid, base, or H₂O₂).

-

For thermal studies, place the solid sample in a controlled-temperature oven.

-

For photolytic studies, expose the solid and solution samples in a photostability chamber.

-

-

Time Points: Monitor the degradation over time by withdrawing aliquots at various intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquot before analysis to prevent further degradation.

-

Analysis: Analyze the stressed samples and a control sample by a stability-indicating HPLC method (see Part 4). The method must be able to resolve the parent compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify the retention times of the degradation products.

-

If connected to a mass spectrometer (LC-MS), preliminary identification of the degradants can be performed.

-

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Part 4: Analytical Methodology for Quantification

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.

Proposed HPLC Method:

The following conditions serve as an excellent starting point for method development, based on established methods for related aminophenol compounds.[11][12][13]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0-6.5) and an organic modifier (acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of approximately 275-280 nm.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10 µL.

Method Validation: The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This involves demonstrating:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Quantification (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected with suitable precision and accuracy, respectively.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the . While direct experimental data for this compound is scarce, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior. The detailed, field-proven protocols for the shake-flask solubility method and forced degradation studies offer a clear path for researchers to generate the critical data needed for drug development and other scientific applications. The successful execution of these studies, underpinned by a validated, stability-indicating HPLC method, will ensure data integrity and provide invaluable insights into the physicochemical properties of this versatile molecule.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

-

Alves, M. P., Lo, H.-Y., & Zgair, A. (2022). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

de Oliveira, M. A., & Soares, C. D. V. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 119-127. Available at: [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Higuchi, T. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 11(3), 545–547. Available at: [Link]

-

Science.gov. (n.d.). Forced degradation products: Topics. Retrieved from [Link]

-

Snycerski, A., & Zochowska, J. (2001). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 339-343. Available at: [Link]

-

Calinescu, I., et al. (2014). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 60(1), 25-34. Available at: [Link]

-

ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

-

Kalkan, E., & Akgul, G. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research, 30(5), 542-550. Available at: [Link]

-

Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 226-231. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

American Chemical Society. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. Available at: [Link]

- Google Patents. (n.d.). US3845129A - Purification of p-aminophenol.

-

Lenk, A., & Rettie, A. E. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248. Available at: [Link]

-

ResearchGate. (2025). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Retrieved from [Link]

-

Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-316. Available at: [Link]

-

Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemcess.com [chemcess.com]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. onyxipca.com [onyxipca.com]

- 11. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-3-bromo-4-fluorophenol: A Scaffold of Untapped Potential

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 2-Amino-3-bromo-4-fluorophenol scaffold, while not extensively documented, presents a confluence of structural and functional features that position it as a highly promising, yet underutilized, building block in medicinal chemistry. This technical guide provides an in-depth analysis of the potential applications of this molecule, grounded in the established principles of physical organic chemistry and evidence from structurally related compounds. We will dissect the strategic value of its constituent functional groups—the aminophenol core, the bromine atom, and the fluorine substituent—and propose its application in the design and synthesis of targeted therapies, particularly in the realms of oncology and neuropharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

The Strategic Value of the this compound Scaffold

The promise of this compound as a cornerstone for drug discovery lies in the synergistic interplay of its three key structural motifs: the aminophenol core, the synthetically versatile bromine atom, and the pharmacologically influential fluorine atom.

The Aminophenol Core: A Privileged Scaffold

The aminophenol moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in multiple, critical non-covalent interactions with biological targets. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, providing a bivalent anchor for binding to enzyme active sites and receptor pockets. Furthermore, aminophenol derivatives have demonstrated a wide array of pharmacological activities, including anticancer and central nervous system effects[1][2][3]. The specific ortho-aminophenol arrangement in the title compound also allows for the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and physicochemical properties.

The Strategic Role of Bromine: A Versatile Synthetic Handle and Halogen Bond Donor

The bromine atom at the 3-position is arguably the most versatile feature of this scaffold from a synthetic standpoint. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions[4][5][6]. This allows for the straightforward introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Beyond its synthetic utility, the bromine atom can also play a direct role in enhancing binding affinity through halogen bonding.[7][8] This non-covalent interaction, where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis basic site on the target protein, has emerged as a powerful tool in rational drug design.[8][9] The strength of this interaction is comparable to a strong hydrogen bond and can significantly contribute to the potency and selectivity of a drug candidate.

The Impact of Fluorine: Enhancing Drug-Like Properties

The strategic placement of a fluorine atom at the 4-position is a classic medicinal chemistry tactic for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.[10] Fluorine's high electronegativity can modulate the pKa of the neighboring phenolic hydroxyl group, influencing its ionization state at physiological pH and thus its interaction with biological targets. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[6] It can also enhance binding affinity by participating in favorable electrostatic interactions with the target protein.[7]

Potential Therapeutic Applications and Target Classes

The unique combination of functional groups in this compound makes it an attractive starting point for the development of drugs targeting several important disease areas.

Kinase Inhibitors

The development of small molecule kinase inhibitors remains a major focus in oncology. The structurally related compound, 2-Bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)[4]. This precedent strongly suggests that the this compound scaffold could be readily adapted for the synthesis of novel kinase inhibitors. The amino group can be functionalized to introduce moieties that target the hinge region of the kinase domain, while the bromine atom can be used to introduce substituents that occupy the hydrophobic back pocket, a common strategy for achieving selectivity.

Enzyme Inhibitors

Derivatives of bromophenols have demonstrated inhibitory activity against a range of enzymes. For instance, novel bromophenol derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes I and II, which are targets for glaucoma and certain cancers[4]. Additionally, the aminophenol scaffold is present in compounds with acetylcholinesterase inhibitory activity, relevant for the treatment of Alzheimer's disease[4][5]. The this compound scaffold provides a versatile platform for designing inhibitors against these and other enzyme classes, such as protein tyrosine phosphatases[5].

Central Nervous System (CNS) Agents

The ability of fluorine to enhance metabolic stability and membrane permeability makes fluorinated compounds attractive for CNS drug discovery, where penetration of the blood-brain barrier is a major challenge. The this compound scaffold could serve as a starting point for the synthesis of novel CNS agents, leveraging the known CNS activity of aminophenol derivatives.

Anticancer Agents

Novel aminophenol analogues have been shown to possess potent anticancer activities against various cancer cell lines, including breast and prostate cancer[1]. The mechanism of action for some of these compounds involves the induction of apoptosis. The this compound scaffold can be systematically modified to explore and optimize this anticancer potential.

Synthetic Pathways and Key Reactions

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-amino-4-fluorophenol. The key would be a regioselective bromination. Given the activating nature of the hydroxyl and amino groups, careful control of reaction conditions would be necessary to achieve the desired regioselectivity. An alternative approach could involve a multi-step synthesis starting from a nitrophenol derivative, followed by reduction of the nitro group, similar to the synthesis of 2-Amino-4-bromophenol[11].

Once the core scaffold is obtained, it can be readily derivatized using a variety of standard organic reactions:

-

N-Acylation/Alkylation: The amino group can be acylated or alkylated to introduce a wide range of substituents.

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be converted to an ether or an ester.

-

Suzuki-Miyaura Coupling: The bromine atom can be coupled with a boronic acid to form a new carbon-carbon bond.